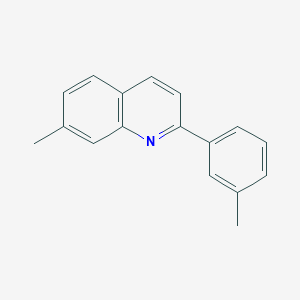
2-(3-Methylphenyl)-7-methyl-quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-2-m-tolylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their fused benzene and pyridine rings, which contribute to their stability and reactivity. This compound, specifically, has a molecular formula of C17H15N and a molecular weight of 233.31 . It is characterized by the presence of a methyl group at the 7th position and a m-tolyl group at the 2nd position of the quinoline ring.
Preparation Methods
The synthesis of 7-Methyl-2-m-tolylquinoline can be achieved through various methods. One common approach involves the Skraup synthesis, which is a classical method for synthesizing quinolines. This method typically involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . Another method includes the use of microwave-assisted synthesis, which offers a greener and more efficient route . Industrial production methods may involve the use of transition metal-catalyzed reactions or solvent-free conditions to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
7-Methyl-2-m-tolylquinoline undergoes various chemical reactions, including:
Scientific Research Applications
7-Methyl-2-m-tolylquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methyl-2-m-tolylquinoline involves its interaction with various molecular targets. In biological systems, quinolines are known to interfere with the function of enzymes and receptors, leading to their therapeutic effects . For instance, quinolines can inhibit the heme polymerase enzyme in malaria parasites, preventing the detoxification of heme and leading to parasite death . The exact pathways and molecular targets may vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
7-Methyl-2-m-tolylquinoline can be compared with other quinoline derivatives such as:
Quinine: An antimalarial agent with a similar quinoline structure but different substituents.
Chloroquine: Another antimalarial drug with a chlorine atom at the 7th position.
Mefloquine: A quinoline derivative used for malaria prophylaxis and treatment.
Isoquinoline: A structural isomer of quinoline with the nitrogen atom in a different position, leading to different chemical properties.
These compounds share the quinoline core structure but differ in their substituents and specific applications, highlighting the versatility and importance of the quinoline scaffold in medicinal chemistry .
Properties
Molecular Formula |
C17H15N |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
7-methyl-2-(3-methylphenyl)quinoline |
InChI |
InChI=1S/C17H15N/c1-12-4-3-5-15(10-12)16-9-8-14-7-6-13(2)11-17(14)18-16/h3-11H,1-2H3 |
InChI Key |
DMDKRRHGLGAASL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=CC(=C3)C)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dispiro[2.0.4~4~.1~3~]nonane-9-carbonyl chloride](/img/structure/B13966591.png)
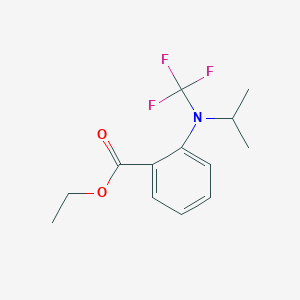


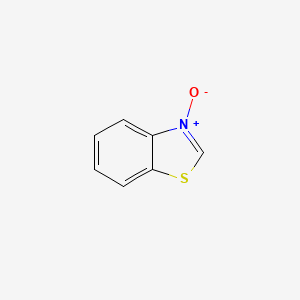

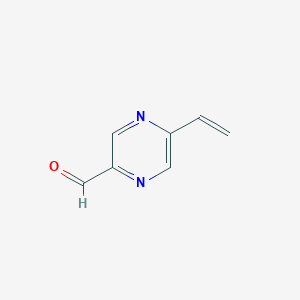
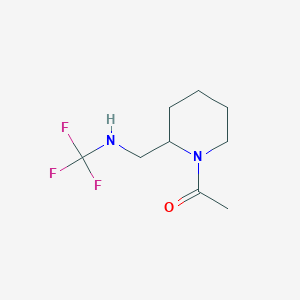
![5H-[1,3,5]Triazepino[3,2-a]benzimidazole](/img/structure/B13966638.png)
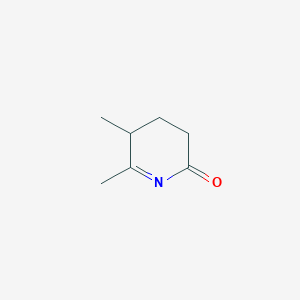
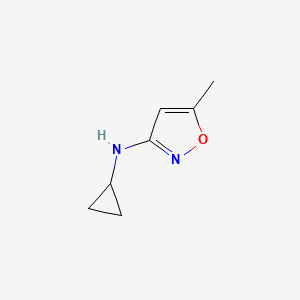
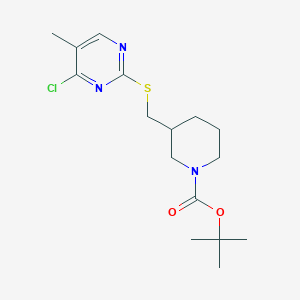
![1-Azabicyclo[3.2.2]nonan-3-OL](/img/structure/B13966651.png)
![5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate](/img/structure/B13966657.png)
